molecular formula C16H13NO2 B1609541 benzyl 1H-indole-2-carboxylate CAS No. 78277-27-7

benzyl 1H-indole-2-carboxylate

Cat. No. B1609541
Key on ui cas rn: 78277-27-7
M. Wt: 251.28 g/mol
InChI Key: GBVAGZMJJSANDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04994477

Procedure details

A solution of 19.9 g (124 mmol) of indole-2-carboxylic acid, 16 ml (155 mmol) of benzyl alcohol, and 3.0 g (25 mmol) of 4-dimethylaminopyridine in 800 ml of dichloromethane was treated with 25.6 g (124 mmol) of N,N'-dicyclohexylcarbodiimide and stirred at ambient temperature for 2.5 h. The resulting mixture was filtered, concentrated in vacuo, taken up in 1 l of ethyl acetate, and filtered. The solution was subsequently washed sequentially with 1N NCl, H2O, saturated NaHCO3, and saturated brine, dried over MgSO4, and concentrated. Recrystallization of the residue from ethyl acetate/hexane gave three crops of crystalline material containing 15.79 g, 11.13 g, and 2.25 g of the desired compound (94%). 1H NMR (CDCl3) δ 5.40 (s,2H), 7.26 (br t,1H), 7.3-7.5 (m,8H), 7.69 (br d,1H), 8.9 (br s,1H). Mass spectrum: (M+H)+ =252.
Quantity
19.9 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
25.6 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Yield
94%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[C:2]1[C:10]([OH:12])=[O:11].[CH2:13](O)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.C1(N=C=NC2CCCCC2)CCCCC1>CN(C)C1C=CN=CC=1.ClCCl>[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[C:2]1[C:10]([O:12][CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)=[O:11]

Inputs

Step One
Name
Quantity
19.9 g
Type
reactant
Smiles
N1C(=CC2=CC=CC=C12)C(=O)O
Name
Quantity
16 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Name
Quantity
25.6 g
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Name
Quantity
3 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Name
Quantity
800 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at ambient temperature for 2.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solution was subsequently washed sequentially with 1N NCl, H2O, saturated NaHCO3, and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Recrystallization of the residue from ethyl acetate/hexane
CUSTOM
Type
CUSTOM
Details
gave three crops of crystalline material

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
N1C(=CC2=CC=CC=C12)C(=O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.25 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 7.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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